molecular formula C10H15ClF3N3O B1455017 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride CAS No. 1181458-03-6

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

Cat. No.: B1455017
CAS No.: 1181458-03-6
M. Wt: 285.69 g/mol
InChI Key: DNLHFKLLMOCERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H14F3N3O•HCl and a molecular weight of 285.69 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound consists of a cycloheptan-1-amine ring attached to a 1,2,4-oxadiazol ring via a single bond. The oxadiazol ring has a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.69 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has been used in a number of scientific studies due to its unique properties. It has been used as a research tool to study the synthesis of new compounds, enzyme inhibition, and drug delivery. For example, this compound has been used in studies to investigate the inhibition of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been used in studies to investigate the synthesis of new compounds, such as the synthesis of the antimalarial drug artemisinin. Additionally, this compound has been used in studies to investigate the delivery of drugs, such as the delivery of the antifungal drug fluconazole.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride is still not fully understood. However, it is believed that the compound acts as a competitive inhibitor of acetylcholinesterase. This means that this compound binds to the active site of the enzyme and prevents the binding of acetylcholine, an important neurotransmitter. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the amount of acetylcholine available to the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of lipids. Furthermore, this compound has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has several advantages for laboratory experiments. It is a small molecule with a simple structure, making it easy to synthesize and use in experiments. Additionally, it has a wide variety of biochemical and physiological effects, making it a useful research tool. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can easily degrade, making it difficult to store and use in experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride. For example, further studies could be conducted to investigate the mechanism of action of this compound and its effects on other enzymes. Additionally, further studies could be conducted to investigate the potential applications of this compound in drug delivery and the development of new drugs. Furthermore, further studies could be conducted to investigate the potential of this compound as an anti-inflammatory or antifungal agent. Finally, further studies could be conducted to investigate the potential of this compound as a research tool for the synthesis of new compounds.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O.ClH/c11-10(12,13)8-15-7(16-17-8)9(14)5-3-1-2-4-6-9;/h1-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHFKLLMOCERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-03-6
Record name Cycloheptanamine, 1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
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1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

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